molecular formula C11H10N6 B2453991 1-[Phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole CAS No. 305851-36-9

1-[Phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole

Cat. No. B2453991
CAS RN: 305851-36-9
M. Wt: 226.243
InChI Key: SGJFZDDLHQOPTO-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a significant nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .


Chemical Reactions Analysis

The reactions to form these complexes deliver 1 as a paramagnetic species containing two high spin Co (II) centers, and 2 as a diamagnetic compound with two low spin Co (III) centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Mechanism of Action

Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and relieved that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

1-[phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-2-4-10(5-3-1)11(16-8-12-6-14-16)17-9-13-7-15-17/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFZDDLHQOPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N2C=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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